alpha-D-Glucopyranosiduronamide, (3-beta,20-beta)-29-(hexylamino)-11,29-dioxoolean-12-en-3-yl N-hexyl-2-O-(2,3,4-tri-O-acetyl-N-hexyl-beta-D-glucopyranuronamidosyl)-, 3,4-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranosiduronamide, (3-beta,20-beta)-29-(hexylamino)-11,29-dioxoolean-12-en-3-yl N-hexyl-2-O-(2,3,4-tri-O-acetyl-N-hexyl-beta-D-glucopyranuronamidosyl)-, 3,4-diacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features multiple functional groups, including acetyl and hexyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of specific substituents. Common reagents used in these steps might include:
Protecting groups: Acetyl chloride, benzyl chloride
Glycosylation reagents: Trichloroacetimidate, thioglycosides
Oxidizing agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or hexyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, glycosides like this compound are often studied for their role in cellular processes. They can be used to investigate glycosylation pathways and their impact on protein function.
Medicine
In medicine, glycosides are known for their therapeutic properties. This compound could potentially be explored for its pharmacological effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, glycosides are used in the production of various products, including pharmaceuticals, cosmetics, and food additives. This compound’s unique properties might make it suitable for specific applications in these areas.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Glycosides often exert their effects by binding to proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranosiduronamide: A similar glycoside with different substituents.
Alpha-D-Glucopyranosiduronic acid: Another glycoside with a carboxylic acid group.
Alpha-D-Glucopyranoside: A simpler glycoside without the additional functional groups.
Uniqueness
What sets alpha-D-Glucopyranosiduronamide, (3-beta,20-beta)-29-(hexylamino)-11,29-dioxoolean-12-en-3-yl N-hexyl-2-O-(2,3,4-tri-O-acetyl-N-hexyl-beta-D-glucopyranuronamidosyl)-, 3,4-diacetate apart is its complex structure, which includes multiple functional groups and glycosidic bonds
Properties
CAS No. |
126145-74-2 |
---|---|
Molecular Formula |
C70H111N3O18 |
Molecular Weight |
1282.6 g/mol |
IUPAC Name |
[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(hexylcarbamoyl)-2-[[11-(hexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(hexylcarbamoyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C70H111N3O18/c1-16-19-22-25-36-71-60(80)55-51(83-41(4)74)53(84-42(5)75)58(89-52-54(85-43(6)76)57(86-44(7)77)62(87-45(8)78)90-56(52)61(81)72-37-26-23-20-17-2)63(91-55)88-50-29-30-68(13)49(65(50,9)10)28-31-70(15)59(68)48(79)39-46-47-40-67(12,64(82)73-38-27-24-21-18-3)33-32-66(47,11)34-35-69(46,70)14/h39,47,49-59,62-63H,16-38,40H2,1-15H3,(H,71,80)(H,72,81)(H,73,82) |
InChI Key |
IFPKDSSTKHAUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCCCCC)C)C)C)C)C(=O)NCCCCCC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.